4,5-Dihydrobenzo[d]thiazol-6(7H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of “4,5-Dihydrobenzo[d]thiazol-6(7H)-one” is represented by the linear formula C7H7NOS . The InChI code for this compound is 1S/C7H8N2OS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3H2, (H2,8,9) .Physical And Chemical Properties Analysis
“4,5-Dihydrobenzo[d]thiazol-6(7H)-one” is a yellow to brown solid . It should be stored at room temperature .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “4,5-Dihydrobenzo[d]thiazol-6(7H)-one”, also known as “4,5,6,7-tetrahydro-1,3-benzothiazol-6-one”:
Antitumor Activity
A series of novel quinazoline derivatives containing the benzothiazole moiety have been synthesized and evaluated for their antitumor activity against various human cancer cells using MTT assay .
Photocatalysis
Thiazolo[5,4-d]thiazole heterocycles have been studied for their role in photocatalysis, showing promising results in terms of energy band narrowing and electron–hole separation and transfer capability .
Material Science
Thiazolo[5,4-d]thiazoles are considered promising building blocks in material science due to their basic material properties and main applications .
PPO-Inhibiting Herbicides
Novel N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3 (2H)-diones have been designed and synthesized for use as PPO-inhibiting herbicides .
Anti-corrosion Agents
Azo dyes incorporating 4,5,6,7-tetrahydro-1,3-benzothiazole have been used as anti-corrosive agents to protect mild steel from dissolution in acidic solutions .
Metal Complexes
Metal complexes involving the compound have been synthesized and characterized with various spectroscopic techniques for potential applications .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound interacts with its targets, CK2 and GSK3β, inhibiting their activity. This inhibition prevents the phosphorylation and subsequent deactivation of the tumor suppressor protein PTEN . Thus, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .
Biochemical Pathways
The inhibition of CK2 and GSK3β by 4,5-Dihydrobenzo[d]thiazol-6(7H)-one affects the PTEN pathway. PTEN is a tumor suppressor protein that plays a crucial role in cell cycle regulation by inhibiting the PI3K/Akt signaling pathway . Therefore, the compound’s action on these kinases can have significant downstream effects on cell proliferation and survival.
Result of Action
The result of the compound’s action is the prevention of PTEN deactivation, thereby potentially inhibiting uncontrolled cell proliferation and promoting apoptosis . This makes 4,5-Dihydrobenzo[d]thiazol-6(7H)-one a potential candidate for antitumor activity.
properties
IUPAC Name |
5,7-dihydro-4H-1,3-benzothiazol-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-5-1-2-6-7(3-5)10-4-8-6/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZXVGSIGHCXGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)SC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydrobenzo[d]thiazol-6(7H)-one |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.